N-(3,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group and a pyridazinone moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group in the pyridazinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated dimethoxyphenyl derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Researchers can study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as drug candidates. Structure-activity relationship (SAR) studies can help identify modifications that enhance biological activity and reduce toxicity.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and functional groups make it a versatile candidate for various applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with cellular receptors or ion channels to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide: Unique due to its specific substitution pattern and combination of functional groups.
N-(3,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(3,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of a dimethoxyphenyl group and a pyridazinone core, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C15H17N3O4/c1-10-4-7-15(20)18(17-10)9-14(19)16-11-5-6-12(21-2)13(8-11)22-3/h4-8H,9H2,1-3H3,(H,16,19) |
InChI Key |
GOPNXPWGCRQRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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